molecular formula C15H18NOP B6170285 3-(diphenylphosphoroso)propan-1-amine CAS No. 19755-32-9

3-(diphenylphosphoroso)propan-1-amine

Cat. No.: B6170285
CAS No.: 19755-32-9
M. Wt: 259.3
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Description

3-(Diphenylphosphoroso)propan-1-amine is an organic compound with the molecular formula C15H18NOP. It is a phosphine derivative, characterized by the presence of a diphenylphosphoroso group attached to a propan-1-amine backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 3-(diphenylphosphoroso)propan-1-amine typically involves the reaction of diphenylphosphine with a suitable propan-1-amine derivative. One common method includes the reaction of diphenylphosphine with 3-chloropropan-1-amine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Chemical Reactions Analysis

3-(Diphenylphosphoroso)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the phosphoroso group to a phosphine group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Diphenylphosphoroso)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.

    Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for the synthesis of bioactive compounds.

    Industry: It is used in the synthesis of various industrial chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(diphenylphosphoroso)propan-1-amine involves its interaction with molecular targets through its phosphine group. The compound can coordinate with metal centers in catalytic processes, facilitating various chemical transformations. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

3-(Diphenylphosphoroso)propan-1-amine can be compared with other similar compounds such as:

    3-(Diphenylphosphino)-1-propylamine: This compound has a similar structure but lacks the phosphoroso group, which affects its reactivity and applications.

    Diphenylphosphine: A simpler phosphine compound that serves as a precursor for more complex derivatives like this compound.

    Triphenylphosphine: Another phosphine derivative with three phenyl groups, commonly used in organic synthesis and catalysis.

The uniqueness of this compound lies in its specific structural features and the presence of the phosphoroso group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

19755-32-9

Molecular Formula

C15H18NOP

Molecular Weight

259.3

Purity

95

Origin of Product

United States

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